N-(3-Cyano-5-hydroxyphenyl)acetamide
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Overview
Description
N-(3-Cyano-5-hydroxyphenyl)acetamide is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a phenyl ring, along with an acetamide group (-CONH2).
Preparation Methods
The synthesis of N-(3-Cyano-5-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . Here are some of the methods used:
Neat Methods: This involves stirring the reactants without a solvent at room temperature.
Stirring without Solvent at Steam Bath: In this method, ethyl cyanoacetate is stirred with amines at 70°C for 6 hours and then left to stir at room temperature overnight.
Chemical Reactions Analysis
N-(3-Cyano-5-hydroxyphenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions where the cyano and hydroxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: Although specific details on oxidation and reduction reactions of this compound are limited, it is likely that the cyano and hydroxy groups can be oxidized or reduced under suitable conditions.
Scientific Research Applications
N-(3-Cyano-5-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Cyano-5-hydroxyphenyl)acetamide involves its interaction with molecular targets and pathways in biological systems. The cyano and hydroxy groups play a crucial role in its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
N-(3-Cyano-5-hydroxyphenyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
N-(4-Hydroxyphenyl)acetamide:
N-(3,5-Dichloro-4-hydroxyphenyl)acetamide: This compound has been studied for its herbicidal activity and potential as a selective herbicide.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
885044-42-8 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
N-(3-cyano-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)11-8-2-7(5-10)3-9(13)4-8/h2-4,13H,1H3,(H,11,12) |
InChI Key |
YRPHHOLIVVVKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C#N)O |
Origin of Product |
United States |
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